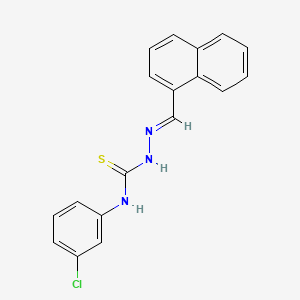![molecular formula C25H26N6O3 B2903283 1-[3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoyl]piperidine-4-carboxamide CAS No. 902955-74-2](/img/structure/B2903283.png)
1-[3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Quinazolines, on the other hand, are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds . These compounds can undergo condensation reactions, and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can react with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific structure and functional groups. Some triazole derivatives show weak luminescent properties in solution, have an unexpected quasi-reversible electroreduction peak, and exhibit ambipolar semiconductor properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c26-23(33)18-12-14-29(15-13-18)22(32)11-10-21-27-28-25-30(16-17-6-2-1-3-7-17)24(34)19-8-4-5-9-20(19)31(21)25/h1-9,18H,10-16H2,(H2,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNINXJFAHXRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

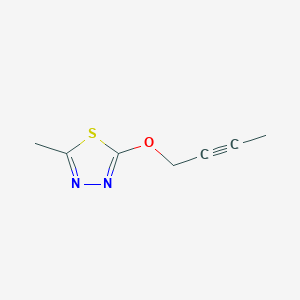
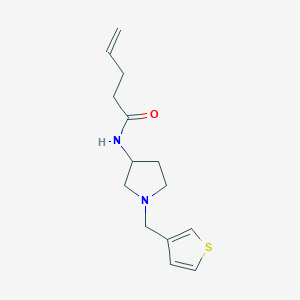
![N-(3,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903206.png)
![methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903208.png)
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2903209.png)
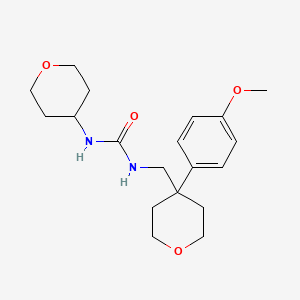

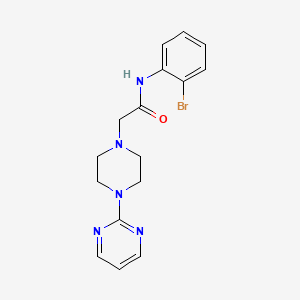
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(5,7-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2903214.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2903216.png)
![3-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B2903217.png)
![2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide](/img/structure/B2903220.png)
![1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B2903221.png)
